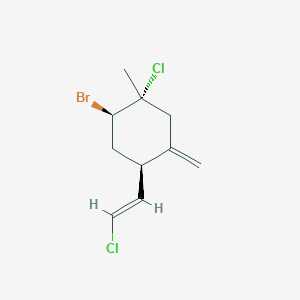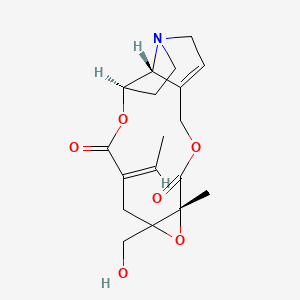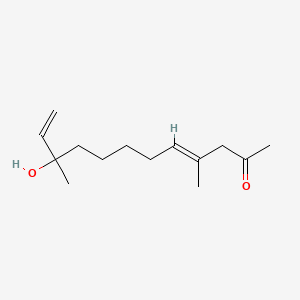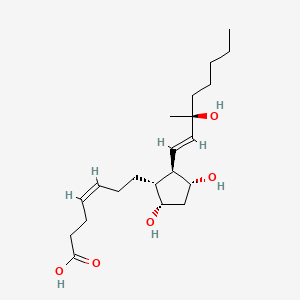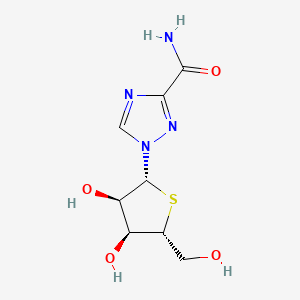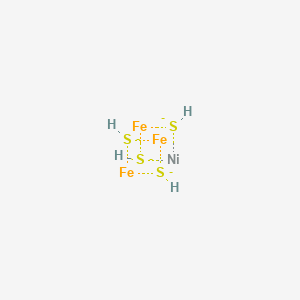
Nickel/iron/sulfur cluster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NiFe3S4 cluster is a nickel-iron-sulfur cluster in which the nickel and iron atoms are linked by bridging sulfur atoms in a cubane-type structure with the ratio Ni:Fe:S = 1:3:4.
科学的研究の応用
1. Catalysis and Enzyme Function
Nickel/iron/sulfur clusters play a crucial role in various enzymatic reactions. For example, the nickel-dependent carbon monoxide dehydrogenase (CODH) utilizes a unique heterometallic nickel-iron-sulfur cluster, known as the C-cluster, for catalyzing the interconversion of CO and CO2. This complex metalloenzyme requires specific assembly machinery to form a fully functional C-cluster. The process of nickel incorporation into the C-cluster depends on a maturation factor, CooC, with a detailed mechanism that remains under investigation (Wittenborn et al., 2019).
2. Electron Transfer and Redox Chemistry
Iron-sulfur clusters, including those with nickel, are vital in electron transfer and redox chemistry. These clusters are involved in diverse biological processes such as nitrogen fixation, respiration, and photosynthesis. The low-lying electronic states of these clusters are key to their reactivity, although they cannot be directly observed. Quantum calculations have shed light on these electronic levels, highlighting limitations in long-standing models of their electronic structure (Sharma et al., 2014).
3. Biological Sensing
Nickel/iron/sulfur clusters in proteins exhibit diverse physicochemical properties, enabling them to function as sensors in biological systems. These clusters react to environmental conditions such as oxygen levels, oxidative stress, and metabolic nutritional status. Their reactivity and fragility make them suitable for various roles, including gene regulation and transcriptional modulation (Crack et al., 2014).
4. Energy Metabolism and Human Disease
Certain nickel/iron/sulfur clusters, such as those in Neuro-2a cells, can influence cellular energy metabolism. They can mediate changes characterized by inhibition of oxidative phosphorylation and enhancement of glycolysis, contributing to nickel-induced neurotoxicity. MicroRNA-210 regulates mitochondrial energy metabolism by repressing iron-sulfur cluster assembly proteins, impacting ISC-containing metabolic enzymes (He et al., 2014).
5. Iron-Sulfur Cluster Biogenesis
Iron-sulfur cluster biogenesis is a crucial process in various organisms, including plants. These clusters serve as enzyme cofactors mainly in electron transfer and catalysis. In plants and algae, iron-sulfur cluster assembly pathways of bacterial origin are localized in mitochondria and plastids, where there is high demand for these cofactors. Discoveries of novel iron-sulfur proteins involved in epigenetics and DNA metabolism highlight their importance beyond photosynthesis and respiration (Balk & Schaedler, 2014).
6. Photocatalytic Applications
Nickel sulfide clusters have been employed in photocatalytic applications, such as hydrogen evolution. For instance, few-atom clusters composed of nickel and sulfur installed into a metal-organic framework demonstrated the ability to produce hydrogen gas upon irradiation, showcasing their potential in solar fuel applications (Peters et al., 2016).
特性
製品名 |
Nickel/iron/sulfur cluster |
|---|---|
分子式 |
Fe3H4NiS4-4 |
分子量 |
358.5 g/mol |
IUPAC名 |
iron;nickel;sulfanide |
InChI |
InChI=1S/3Fe.Ni.4H2S/h;;;;4*1H2/p-4 |
InChIキー |
BXJQANOJJIJKIL-UHFFFAOYSA-J |
正規SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[11C]Phno](/img/structure/B1236458.png)
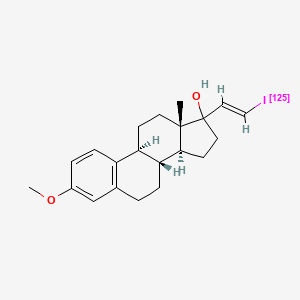
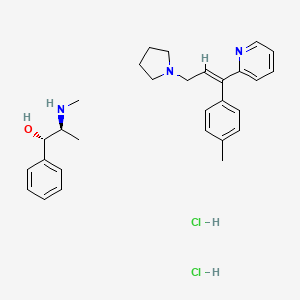
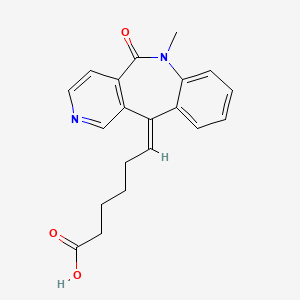
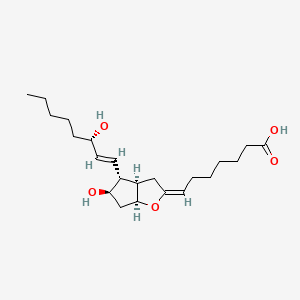
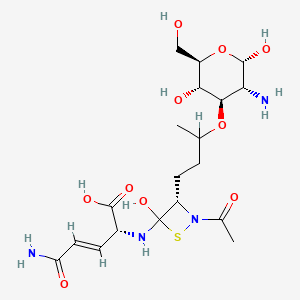
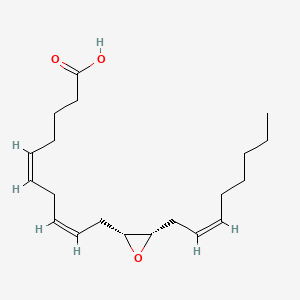
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
